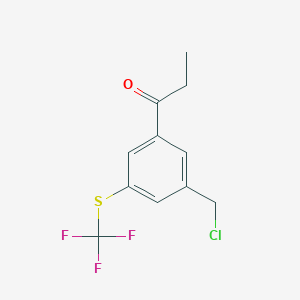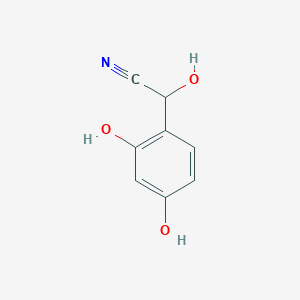
I+/-,2,4-Trihydroxybenzeneacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetonitrile, alpha,2,4-trihydroxy- is a chemical compound with the molecular formula C8H7NO3 It is known for its unique structure, which includes a benzene ring substituted with acetonitrile and three hydroxyl groups at the alpha, 2, and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
Benzeneacetonitrile, alpha,2,4-trihydroxy- can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with potassium cyanide in the presence of a base to form benzyl cyanide. This intermediate can then undergo hydroxylation reactions to introduce the hydroxyl groups at the desired positions. The reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of benzeneacetonitrile, alpha,2,4-trihydroxy- often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
Benzeneacetonitrile, alpha,2,4-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of benzyl ethers or esters.
科学研究应用
Benzeneacetonitrile, alpha,2,4-trihydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of benzeneacetonitrile, alpha,2,4-trihydroxy- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can also participate in nucleophilic addition reactions, potentially modifying the activity of enzymes or receptors. These interactions can lead to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
Benzeneacetonitrile: Lacks the hydroxyl groups, resulting in different chemical reactivity and applications.
Mandelonitrile: Contains a hydroxyl group at the alpha position but lacks additional hydroxyl groups at the 2 and 4 positions.
Phenylglycolonitrile: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
Benzeneacetonitrile, alpha,2,4-trihydroxy- is unique due to the presence of three hydroxyl groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
属性
CAS 编号 |
909772-74-3 |
|---|---|
分子式 |
C8H7NO3 |
分子量 |
165.15 g/mol |
IUPAC 名称 |
2-(2,4-dihydroxyphenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H7NO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,10-12H |
InChI 键 |
RLRTZJZGNBXADR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)O)C(C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


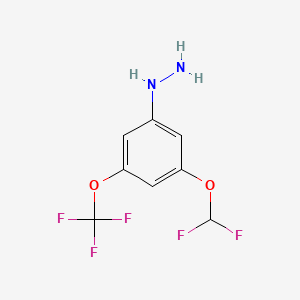
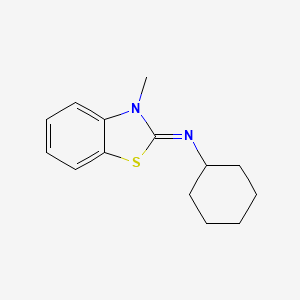
![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)
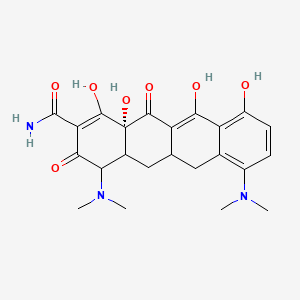
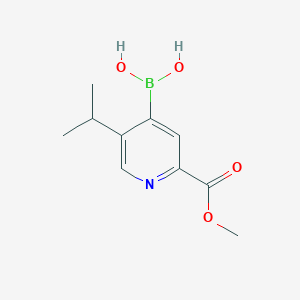
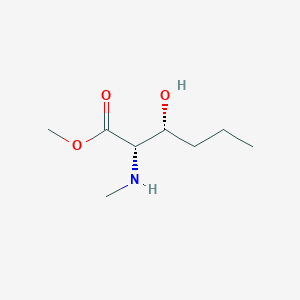
![2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B14068784.png)

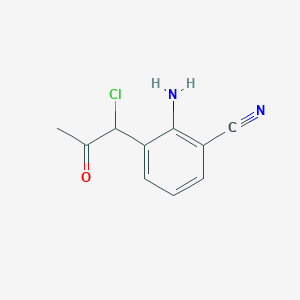
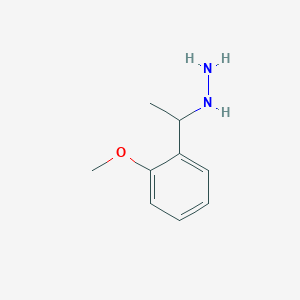
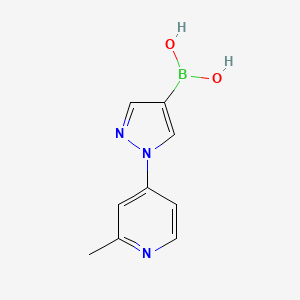
![trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B14068798.png)
![3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate](/img/structure/B14068799.png)
